REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:12].[H][H]>>[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CCC#N)CCC
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CCC#N)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were pumped at 250 bar and 60° C. through the imination reactor
|
Type
|
CUSTOM
|
Details
|
to top at 250 bar and 120° C.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product from 37.5 hours was separated by fractional distillation on a 30 cm
|
Duration
|
37.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCCC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(CN)(CCCN)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 842.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |